5-Sulfosalicylaldehyde sodium salt

Description

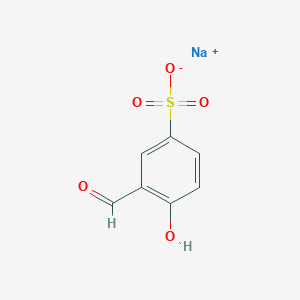

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-formyl-4-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.Na/c8-4-5-3-6(13(10,11)12)1-2-7(5)9;/h1-4,9H,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPXAEMDIJSTBY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Sulfosalicylaldehyde Sodium Salt

Introduction: A Multifunctional Building Block for Advanced Research

5-Sulfosalicylaldehyde sodium salt, systematically known as sodium 3-formyl-4-hydroxybenzenesulfonate, is a trifunctional aromatic compound of significant interest to the research community.[1] Its unique molecular architecture, combining a reactive aldehyde, an acidic phenolic hydroxyl group, and a water-solubilizing sodium sulfonate group, makes it a versatile precursor in organic synthesis, coordination chemistry, and analytical sciences.[1] This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven methodologies for their empirical determination. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics for novel applications, from the synthesis of water-soluble Schiff base ligands and metal complexes to the development of advanced materials.[1]

Molecular Identity and Structural Elucidation

A foundational understanding of a compound begins with its unequivocal identification. This compound is a well-characterized entity, and its identity can be routinely confirmed through a combination of spectroscopic and analytical techniques.

Chemical Structure and Nomenclature

The structural framework of this compound is key to its reactivity and physical properties. The IUPAC name, sodium 3-formyl-4-hydroxybenzenesulfonate, precisely describes the arrangement of its functional groups on the benzene ring.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | sodium 3-formyl-4-hydroxybenzenesulfonate | [2] |

| CAS Number | 16856-04-5 | [1] |

| Molecular Formula | C₇H₅NaO₅S | [2] |

| Molecular Weight | 224.17 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] | [2] |

| InChI Key | SNPXAEMDIJSTBY-UHFFFAOYSA-M | [1] |

To visually represent the molecule's connectivity and the spatial relationship of its functional groups, a 2D structural diagram is provided below.

Caption: 2D structure of this compound.

Physical and Thermal Properties

The physical state and thermal behavior of a compound are critical parameters for its handling, storage, and application in various experimental setups.

Physical Appearance and Form

This compound is typically supplied as a cream-colored or light yellow to light brown solid.[3] The crystalline nature of the solid is influenced by the ionic interactions between the sodium cation (Na⁺) and the sulfonate anion (SO₃⁻), as well as hydrogen bonding networks.

Melting Point

The melting point is a fundamental indicator of a compound's purity. For this compound, a melting point in the range of 170–173°C has been reported. A sharp melting range is indicative of high purity, whereas impurities will typically cause a depression and broadening of the melting range.

The determination of a precise melting point is a cornerstone of compound characterization. The following protocol outlines a robust method using a capillary melting point apparatus.

Objective: To accurately determine the melting point range of a solid organic compound.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

-

Mortar and pestle (optional, for fine powders)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the capillary on a hard surface to pack the solid into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Preliminary Measurement: Heat the sample rapidly (10-20°C/min) to obtain an approximate melting point. This provides a target range for the more accurate measurement.

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with a fresh sample. Heat the sample at a slow, controlled rate (1-2°C/min) as you approach the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Causality of Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution and efficient packing, leading to a more accurate and sharper melting range.

-

Slow Heating Rate: A slow heating rate (1-2°C/min) is crucial to allow the system to remain in thermal equilibrium, ensuring that the temperature of the sample is identical to the temperature of the thermometer. Rapid heating can lead to an artificially high and broad melting range.

Caption: General workflow for the synthesis of this compound.

This direct sulfonation method is advantageous as it avoids the need for protecting groups for the aldehyde functionality, provided the reaction temperature is carefully controlled to prevent oxidation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: The compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation. [4]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

Conclusion

This compound is a valuable and versatile reagent with a well-defined set of physicochemical properties. Its high water solubility, combined with the reactivity of its aldehyde and phenolic groups, provides a powerful platform for innovation in various scientific disciplines. This guide has outlined its key characteristics and provided robust, field-tested protocols for their determination, empowering researchers to confidently incorporate this compound into their experimental designs.

References

-

Kirker, G. W. (1979). AN EFFICIENT SYNTHESIS OF this compound. Organic Preparations and Procedures International, 12(3-4), 246-248. Retrieved from [Link]

-

Marzotto, A., et al. (2005). Synthesis, molecular structure and reactivity of sodium 5-sulfosalicylate dihydrate and sodium[triaqua(5-sulfosalicylato)copper(II)] 2 hemihydrate. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23669172, this compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 16856-04-5, 5-SULFOSALICYLALDEHYDE, SODIUM SALT. Retrieved from [Link]

-

Zare, K., et al. (2014). Determination of the acid dissociation constants of the p-sulphonato-calixa[2]rene. Journal of Nanoanalysis. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Sodium 3-Formyl-4-hydroxybenzenesulfonate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Water Solubility and Stability of 5-Sulfosalicylaldehyde Sodium Salt

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Sulfosalicylaldehyde sodium salt (also known as sodium 3-formyl-4-hydroxybenzenesulfonate), with a primary focus on its aqueous solubility and stability. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this versatile reagent in their work.

Introduction: The Multifaceted Role of this compound

This compound is a trifunctional aromatic compound that has become an important tool in various scientific disciplines.[1] Its utility stems from the presence of an aldehyde, a hydroxyl group, and a sodium sulfonate group on the benzene ring. The sodium sulfonate group imparts high water solubility, making it an ideal precursor for the synthesis of water-soluble Schiff base ligands.[1] These ligands are adept at forming stable, water-soluble complexes with a variety of metal ions, which are being explored for applications in catalysis and as insulin-mimetic agents.[1] Furthermore, its reactive aldehyde group allows for the colorimetric and spectrophotometric quantification of amines and hydroxylamines.[1][2]

This guide will delve into the fundamental aspects of its water solubility and provide a detailed analysis of its stability under various stress conditions, offering practical guidance for its handling, storage, and application in experimental settings.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| CAS Number | 16856-04-5 | [1] |

| Molecular Formula | C₇H₅NaO₅S | [3][4] |

| Molecular Weight | 224.17 g/mol | [1][3] |

| Appearance | Cream solid | [5] |

| Purity | Typically ≥95% | [5][6][7] |

| Storage | Room temperature or 2-8°C, under inert atmosphere | [5][8] |

Aqueous Solubility: A Key Attribute

Protocol for Preparing an Aqueous Stock Solution

This protocol outlines a standardized procedure for the preparation of an aqueous stock solution of this compound, ensuring consistency and reliability in experimental setups.

Materials:

-

This compound

-

Deionized or distilled water

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Spatula and weighing paper

Procedure:

-

Determine the desired concentration and volume of the stock solution.

-

Calculate the required mass of this compound using the formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

-

Weigh the calculated mass of the compound accurately using a calibrated analytical balance.

-

Transfer the weighed solid to the volumetric flask.

-

Add approximately 70-80% of the final volume of deionized or distilled water to the flask.

-

Stir the mixture using a magnetic stirrer until the solid is completely dissolved. The solution should be clear and free of any visible particles.

-

Bring the solution to the final volume with deionized or distilled water. Ensure the meniscus is aligned with the calibration mark on the neck of the volumetric flask.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

Label the flask with the compound name, concentration, date of preparation, and your initials.

-

Store the solution appropriately, considering its stability as discussed in the following sections. For long-term storage, refrigeration at 2-8°C is recommended.

Stability Profile: A Critical Consideration for Reliable Research

The stability of this compound is a critical factor that can influence the outcome and reproducibility of experiments. Degradation of the compound can lead to the formation of impurities, which may interfere with the intended reactions or analytical measurements. This section provides a detailed overview of the stability of this compound under various stress conditions, in line with the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Forced Degradation Studies Workflow

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[9][11] The following diagram illustrates a typical workflow for conducting such studies.

Caption: Workflow for forced degradation studies.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many organic compounds in aqueous solutions. The stability of this compound is expected to be pH-dependent.

-

Acidic Conditions (e.g., 0.1 M HCl): Under acidic conditions, the aldehyde group is generally stable. However, prolonged exposure to strong acids and elevated temperatures could potentially lead to side reactions.

-

Neutral Conditions (Water): In neutral aqueous solutions, the compound is expected to be relatively stable for short periods.

-

Basic Conditions (e.g., 0.1 M NaOH): Aromatic aldehydes can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction to form the corresponding alcohol and carboxylic acid. In this case, the expected products would be sodium 4-hydroxy-3-(hydroxymethyl)benzenesulfonate and the disodium salt of 5-sulfosalicylic acid.

Oxidative Stability

The aldehyde functional group is susceptible to oxidation.

-

Oxidizing Agents (e.g., Hydrogen Peroxide): Exposure to oxidizing agents like hydrogen peroxide is expected to convert the aldehyde group to a carboxylic acid, forming 5-sulfosalicylic acid sodium salt. It is recommended to store the compound under an inert atmosphere to prevent air oxidation.[1]

Thermal Stability

Elevated temperatures can accelerate degradation processes.

-

Dry Heat: As a solid, the compound is relatively stable at room temperature. However, at elevated temperatures, decomposition may occur.

-

Solution at Elevated Temperatures: In solution, thermal stress can accelerate hydrolysis and oxidation reactions.

Photostability

Exposure to light, particularly UV radiation, can induce photochemical degradation. Aromatic aldehydes can be sensitive to light. Following ICH Q1B guidelines for photostability testing is recommended to assess the impact of light exposure.[10]

Hygroscopicity

The presence of the sodium sulfonate group makes the compound hygroscopic. It is crucial to store the solid compound in a tightly sealed container in a dry environment to prevent moisture absorption, which could affect its stability and weighing accuracy.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and known reactivity of its functional groups.

Caption: Potential degradation pathways.

Analytical Methodology for Stability Assessment

A robust analytical method is essential for monitoring the stability of this compound and quantifying any degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the technique of choice.[12]

Key Features of a Stability-Indicating HPLC Method:

-

Specificity: The ability to resolve the parent compound from all potential degradation products and process-related impurities.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Protocol for Development of a Stability-Indicating HPLC Method

-

Column Selection: A reversed-phase C18 column is a common starting point for the separation of aromatic compounds.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer and the gradient of the organic modifier should be optimized to achieve adequate separation.

-

Detector Selection: A UV detector is suitable for this compound due to the presence of the aromatic ring. The detection wavelength should be set at the λmax of this compound.

-

Forced Degradation Sample Analysis: Samples subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) should be analyzed to ensure that all degradation products are well-separated from the main peak.

-

Method Validation: The developed method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.

Recommendations for Handling and Storage

To ensure the integrity and performance of this compound, the following handling and storage practices are recommended:

-

Solid Compound:

-

Store in a tightly sealed container to protect from moisture.

-

Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C under an inert atmosphere is advisable.[8]

-

-

Aqueous Solutions:

-

Prepare fresh solutions for optimal performance.

-

If storage is necessary, store at 2-8°C for a limited period. The stability of the solution over time should be verified for the specific experimental conditions.

-

Protect solutions from light, especially if they are to be stored for an extended period.

-

Conclusion

This compound is a valuable reagent with broad applications, largely owing to its high water solubility and versatile reactivity. A thorough understanding of its stability profile is paramount for its effective and reliable use in research and development. This guide has provided a comprehensive overview of its aqueous solubility and stability under various stress conditions, along with practical protocols and analytical considerations. By adhering to the principles and recommendations outlined herein, researchers can ensure the integrity of their experiments and the validity of their results.

References

-

Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(1), 363-369. [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 14, 2026, from [Link]

-

An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. [Link]

-

Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharma Research & Review, 3(10), 46-57. [Link]

-

Forced Degradation Studies. Review | PDF | Hydrogen Peroxide | Solubility - Scribd. (n.d.). Retrieved January 14, 2026, from [Link]

-

(PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update - ResearchGate. (2024, September 3). Retrieved January 14, 2026, from [Link]

-

Sodium 3-Formyl-4-hydroxybenzenesulfonate - Amerigo Scientific. (n.d.). Retrieved January 14, 2026, from [Link]

-

5-SULFOSALICYLALDEHYDE, SODIUM SALT - LookChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

This compound | C7H5NaO5S | CID 23669172 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

5-sulfosalicylaldehyde, sodium salt | CAS#:16856-04-5 | Chemsrc. (n.d.). Retrieved January 14, 2026, from [Link]

-

Cas 16856-04-5,5-SULFOSALICYLALDEHYDE, SODIUM SALT | lookchem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved January 14, 2026, from [Link]

-

Experimental evaluation of the thermal degradation of solar salt under different gas covers - Repositori Obert UdL. (n.d.). Retrieved January 14, 2026, from [Link]

-

Sodium 3-formyl-4-hydroxybenzenesulfonate - Benzene Compounds - Crysdot LLC. (n.d.). Retrieved January 14, 2026, from [Link]

-

(PDF) Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form - ResearchGate. (2013, January). Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C7H5NaO5S | CID 23669172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 16856-04-5 [sigmaaldrich.com]

- 6. Sodium 3-Formyl-4-hydroxybenzenesulfonate - Amerigo Scientific [amerigoscientific.com]

- 7. lookchem.com [lookchem.com]

- 8. Sodium 3-formyl-4-hydroxybenzenesulfonate | 16856-04-5 [sigmaaldrich.com]

- 9. rjptonline.org [rjptonline.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to Sodium 3-formyl-4-hydroxybenzenesulfonate (CAS 16856-04-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-formyl-4-hydroxybenzenesulfonate, registered under CAS number 16856-04-5, is a versatile aromatic compound of significant interest in various fields of chemical synthesis and materials science. Its unique trifunctional architecture, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a water-solubilizing sulfonate group, makes it a valuable building block for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a particular focus on its utility in the development of novel therapeutic agents and functional materials.

Chemical Structure and Properties

Sodium 3-formyl-4-hydroxybenzenesulfonate is an organic sodium salt. The molecule consists of a benzene ring substituted with a formyl (-CHO) group at position 1, a hydroxyl (-OH) group at position 2, and a sulfonate (-SO₃⁻) group at position 5. The presence of the sulfonate group imparts significant water solubility to the compound, a crucial property for its application in aqueous and biological systems.

Table 1: Physicochemical Properties of Sodium 3-formyl-4-hydroxybenzenesulfonate

| Property | Value | Reference(s) |

| CAS Number | 16856-04-5 | [1] |

| Molecular Formula | C₇H₅NaO₅S | [1] |

| Molecular Weight | 224.17 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥95-97% | [1] |

| Storage | Inert atmosphere, 2-8°C | |

| Solubility | Soluble in water. | [2] |

| SMILES Code | O=S(C1=CC=C(O)C(C=O)=C1)([O-])=O.[Na+] | [3] |

| InChI Key | SNPXAEMDIJSTBY-UHFFFAOYSA-M |

Synthesis and Purification

The synthesis of Sodium 3-formyl-4-hydroxybenzenesulfonate can be achieved through several routes, primarily involving the sulfonation of a substituted benzaldehyde derivative. One common approach is the sulfonation of salicylaldehyde (2-hydroxybenzaldehyde). The hydroxyl group directs the incoming sulfonic acid group to the ortho and para positions. Careful control of reaction conditions is necessary to favor the desired isomer and prevent side reactions.

Representative Synthesis Protocol: Sulfonation of Salicylaldehyde

This protocol is a conceptual representation and may require optimization based on laboratory conditions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool salicylaldehyde (1 equivalent) to 0-5 °C using an ice-salt bath.

-

Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (oleum, with an appropriate concentration of SO₃) (a molar excess) to the stirred salicylaldehyde over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 5-10 °C) for several hours. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Isolation: Neutralize the resulting acidic solution with a saturated solution of sodium hydroxide or sodium carbonate to a pH of approximately 7. The desired sodium salt will be in the aqueous solution.

-

Purification: The product can be isolated by concentrating the solution under reduced pressure to induce crystallization. The crude solid can be further purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to yield pure Sodium 3-formyl-4-hydroxybenzenesulfonate.[4]

Caption: Key reactions and applications stemming from the functional groups of the core molecule.

Spectroscopic Characterization

While specific, authenticated spectra for Sodium 3-formyl-4-hydroxybenzenesulfonate are not readily available in public databases, the expected spectral features can be predicted based on its structure. For a definitive analysis, it is recommended to acquire experimental data on a purified sample. [3][5]

-

¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., D₂O or DMSO-d₆) would be expected to show distinct signals for the aldehydic proton (likely a singlet at high chemical shift, ~9-10 ppm), and three aromatic protons in the region of ~6.5-8.0 ppm, exhibiting characteristic splitting patterns based on their coupling. The phenolic proton would also be observable, though its chemical shift can be variable and it may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the carbon atoms of the benzene ring and the formyl group. The carbonyl carbon of the aldehyde would appear at a low field (~190 ppm). The aromatic carbons would resonate in the range of ~110-160 ppm.

-

FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include:

-

A broad O-H stretching band for the phenolic hydroxyl group (~3200-3600 cm⁻¹).

-

A strong C=O stretching band for the aldehyde (~1650-1700 cm⁻¹).

-

C-H stretching for the aldehyde proton (~2700-2800 cm⁻¹).

-

Aromatic C=C stretching bands (~1450-1600 cm⁻¹).

-

Strong S=O stretching bands for the sulfonate group (~1030-1070 cm⁻¹ and ~1170-1220 cm⁻¹). [6]

-

Applications in Research and Development

The unique combination of functional groups in Sodium 3-formyl-4-hydroxybenzenesulfonate makes it a valuable precursor in several areas:

Coordination Chemistry and Catalysis

The primary application of this compound is in the synthesis of Schiff base ligands. The condensation of the aldehyde with a primary amine, often a diamine or a substituted aniline, yields multidentate ligands. These ligands, containing N and O donor atoms, are excellent chelating agents for a wide range of transition metal and lanthanide ions. The resulting metal complexes have been investigated for their catalytic activity, magnetic properties, and potential as luminescent materials. The sulfonate group ensures that these complexes are often water-soluble, facilitating their study in aqueous media and their use as catalysts in green chemistry applications.

Biological and Medicinal Chemistry

Schiff bases are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. [7][8]Derivatives of Sodium 3-formyl-4-hydroxybenzenesulfonate are being explored for their therapeutic potential. For instance, Schiff bases derived from this compound can be designed to bind to specific biological targets. The water solubility imparted by the sulfonate group is a significant advantage in drug design, as it can improve the pharmacokinetic properties of a potential drug candidate. While direct biological activity of the parent compound is not extensively documented, its role as a scaffold is of high interest. For example, derivatives of the structurally related 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and shown to act as carbonic anhydrase inhibitors with activity in cancer cell lines, highlighting the potential of this chemical scaffold in medicinal chemistry. [9]

Dyes and Pigments

The presence of a phenolic hydroxyl group and an aldehyde makes Sodium 3-formyl-4-hydroxybenzenesulfonate a useful intermediate in the synthesis of azo dyes. [10]The sulfonate group enhances the water solubility of the resulting dyes, which is crucial for their application in the textile industry.

Safety and Handling

Sodium 3-formyl-4-hydroxybenzenesulfonate should be handled in accordance with standard laboratory safety procedures. It is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

Sodium 3-formyl-4-hydroxybenzenesulfonate is a highly functionalized and versatile chemical intermediate with significant potential in both academic research and industrial applications. Its ability to serve as a precursor to water-soluble Schiff base ligands and other complex organic molecules makes it a valuable tool in coordination chemistry, catalysis, and materials science. Furthermore, its utility as a scaffold in the design of biologically active compounds underscores its importance for professionals in drug discovery and development. As research continues to uncover new applications for its derivatives, the demand for a thorough understanding of its properties and reactivity will undoubtedly grow.

References

- International Journal of Applied Research. (2020). Preparation, characterization and biological activity of some novel Schiff bases. International Journal of Applied Research, 6(2), 177-179.

-

MySkinRecipes. (n.d.). Sodium 3-formyl-4-hydroxybenzenesulfonate. Retrieved from [Link]

- GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215.

-

MDPI. (n.d.). Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 h-nmr (A) and 13 c-nmr (B) of end product. The NMR spectra were.... Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Sodium 3-Formyl-4-hydroxybenzenesulfonate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Sodium 3-formyl-4-hydroxybenzenesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR vibrational assignments of Na-4-HBS. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR for pure HA sodium salt showing its characteristic peaks.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]

-

GlpBio. (n.d.). Sodium3-formyl-4-hydroxybenzenesulfonate. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Formylation of Amines. Retrieved from [Link]

- National Institutes of Health. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466.

Sources

- 1. Sodium 3-Formyl-4-hydroxybenzenesulfonate - Amerigo Scientific [amerigoscientific.com]

- 2. tpcj.org [tpcj.org]

- 3. 16856-04-5|Sodium 3-formyl-4-hydroxybenzenesulfonate|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hydroxy schiff bases: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. allresearchjournal.com [allresearchjournal.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

reactivity of the aldehyde group in 5-Sulfosalicylaldehyde sodium salt

An In-depth Technical Guide to the Aldehyde Group Reactivity of 5-Sulfosalicylaldehyde Sodium Salt

Abstract

This compound (sodium 3-formyl-4-hydroxybenzenesulfonate) is a uniquely functionalized aromatic aldehyde of significant interest to researchers in coordination chemistry, materials science, and drug development.[1] Its trifunctional architecture, comprising an aldehyde, a hydroxyl group, and a sodium sulfonate group, imparts a distinct profile of reactivity and solubility.[1] The presence of the sodium sulfonate group confers high water solubility, a critical feature that facilitates its application in aqueous and biological systems.[1] This guide provides a comprehensive exploration of the reactivity of the aldehyde group, detailing the electronic influences of the adjacent substituents and outlining key synthetic and analytical applications. We will delve into the mechanistic underpinnings of its primary reactions, provide validated experimental protocols, and discuss the practical implications for scientific research and development.

Molecular Architecture and Electronic Influences

The is not considered in isolation. It is intrinsically modulated by the electronic effects of the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups attached to the aromatic ring.

-

Hydroxyl Group (-OH): Positioned ortho to the aldehyde, the hydroxyl group is a powerful electron-donating group (EDG) through resonance (+M effect).[2] This effect increases electron density on the aromatic ring and can subtly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde. However, its proximity is crucial for its role in forming chelating ligands, a dominant application of this molecule.[1]

-

Sulfonate Group (-SO₃⁻): Located meta to the aldehyde, the sulfonate group is a strong electron-withdrawing group (EWG) primarily through its inductive effect (-I effect).[2] This effect withdraws electron density from the aromatic ring, thereby increasing the partial positive charge (electrophilicity) on the carbonyl carbon and making it more susceptible to nucleophilic attack.

-

Water Solubility: The ionic sodium sulfonate group renders the molecule and many of its derivatives highly soluble in water.[1] This is a significant practical advantage over other salicylaldehydes, enabling reactions in aqueous media and facilitating studies in biological contexts.[1]

The interplay of these groups dictates the specific reactivity and utility of the aldehyde functionality.

Caption: Electronic influences on the aldehyde group of 5-Sulfosalicylaldehyde.

Key Reactions of the Aldehyde Group

The electrophilic carbonyl carbon is the primary site of reactivity, undergoing a variety of nucleophilic addition and condensation reactions.

Schiff Base (Imine) Formation

The most prominent reaction of 5-Sulfosalicylaldehyde is its condensation with primary amines to form Schiff bases (or imines).[1] This reaction is fundamental to its use in synthesizing multidentate ligands for metal complexes and for creating novel molecular architectures.[1][3]

Mechanism: The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon.

-

Dehydration: A proton transfer leads to the formation of a carbinolamine intermediate, which then eliminates a molecule of water to form the stable C=N double bond of the imine.

Caption: Mechanism of Schiff Base formation.

This reactivity is widely exploited in analytical chemistry for the spectrophotometric quantification of amines, as the resulting Schiff bases are often vividly colored compounds.[1][4]

Oxime Formation

Analogous to Schiff base formation, 5-Sulfosalicylaldehyde reacts readily with hydroxylamine (NH₂OH) to form an oxime.[1] This reaction follows the same nucleophilic addition-elimination mechanism. Oxime derivatives are important in various fields, including the synthesis of metal extractants and as intermediates in organic synthesis.[5]

Reduction to Alcohol

The aldehyde group can be readily reduced to a primary alcohol, yielding sodium 4-hydroxy-3-(hydroxymethyl)benzenesulfonate.[1] This transformation is a standard procedure in organic synthesis.

Common Reducing Agents:

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, ideal for this transformation, typically used in alcoholic or aqueous solvents.

-

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, which would also effectively perform the reduction, but requires anhydrous conditions and is less selective.

Bisulfite Addition

Aldehydes characteristically react with sodium bisulfite (NaHSO₃) in a nucleophilic addition reaction to form crystalline bisulfite addition compounds. The nucleophilic attack occurs from the sulfur atom, not the oxygen, due to the formation of a more thermodynamically stable product.[6] This reaction can be used for the purification of aldehydes from non-carbonyl-containing compounds.

Experimental Protocols

The following protocols are provided as validated starting points for researchers. All procedures should be conducted in accordance with standard laboratory safety practices.

Protocol 1: Synthesis of a Schiff Base Ligand

This protocol describes a general procedure for the condensation of this compound with a primary amine.

Objective: To synthesize a water-soluble Schiff base ligand.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., Aniline, 1.0 eq)

-

Methanol or Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolve this compound (e.g., 2.24 g, 10 mmol) in 50 mL of methanol in a 100 mL round-bottom flask.[7]

-

To this stirring solution, add the primary amine (10 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The resulting precipitate is the Schiff base product. Filter the solid, wash with a small amount of cold ethanol, and then with diethyl ether.[3]

-

Dry the product in a vacuum oven.

Validation & Characterization:

-

FT-IR: Look for the disappearance of the C=O stretch (around 1650-1700 cm⁻¹) of the aldehyde and the appearance of the C=N imine stretch (around 1600-1640 cm⁻¹).

-

¹H NMR: Confirm the disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) and the appearance of the imine proton signal (-CH=N-) (around 8.0-9.0 ppm).

-

Mass Spectrometry: Confirm the molecular weight of the synthesized product.

Protocol 2: Reduction of the Aldehyde to an Alcohol

Objective: To reduce the aldehyde functionality to a primary alcohol using Sodium Borohydride.

Materials:

-

This compound (1.0 eq)

-

Sodium Borohydride (NaBH₄) (1.1 eq)

-

Ethanol and Water

-

Beaker and magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve this compound (e.g., 2.24 g, 10 mmol) in a mixture of 20 mL of ethanol and 10 mL of water in a 100 mL beaker.

-

Cool the solution in an ice bath with stirring.

-

Slowly and portion-wise, add Sodium Borohydride (0.42 g, 11 mmol) to the cooled solution. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Carefully acidify the reaction mixture to pH ~6 with dilute HCl to quench the excess NaBH₄.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The product, sodium 4-hydroxy-3-(hydroxymethyl)benzenesulfonate, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Validation & Characterization:

-

FT-IR: Confirm the disappearance of the C=O stretch and the appearance of a broad O-H stretch (around 3200-3500 cm⁻¹).

-

¹H NMR: Confirm the disappearance of the aldehyde proton signal and the appearance of a new signal for the benzylic protons (-CH₂OH) (typically around 4.5-5.0 ppm).

Summary of Reactivity

The following table summarizes the primary reactions of the aldehyde group in this compound.

| Reaction Type | Reagent(s) | Product Type | Key Conditions |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine | Reflux in alcohol |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | Aqueous or alcohol solution |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | Alcohol/water, 0°C to RT |

| Bisulfite Addition | Sodium Bisulfite (NaHSO₃) | Bisulfite Adduct | Aqueous solution |

Applications in Drug Development and Research

The unique reactivity profile of this compound makes it a valuable tool for researchers.

-

Ligand Synthesis: Its ability to readily form water-soluble Schiff base ligands is paramount. These ligands are used to create metal complexes studied for catalytic activity and as potential therapeutic agents, such as insulin-enhancing vanadium complexes.[1]

-

Building Block for MOFs: It serves as a functionalized building block for creating Metal-Organic Frameworks (MOFs) and other advanced polymer networks.[1]

-

Analytical Reagent: The colored products formed in its reactions with amines make it a useful reagent for colorimetric and spectrophotometric analysis.[1][4]

-

Drug Discovery: Sulfonate salts are widely used in drug development to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.[8] While this molecule itself is a reagent, the principles of its water solubility are directly applicable to drug design.

Caption: General experimental workflow for synthesis and characterization.

Conclusion

The aldehyde group in this compound is a highly versatile and reactive functional group. Its electrophilicity, enhanced by the meta-sulfonate group, makes it a prime target for nucleophilic attack. The molecule's signature reactivity, particularly in forming water-soluble Schiff bases, has cemented its role as an indispensable reagent in coordination chemistry, analytical science, and the synthesis of advanced materials. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and researchers aiming to leverage the unique chemical properties of this compound in their work.

References

-

This compound | C7H5NaO5S | CID 23669172 - PubChem - NIH. [Link]

-

5-sulfosalicylaldehyde, sodium salt | CAS#:16856-04-5 | Chemsrc. [Link]

-

5-SULFOSALICYLALDEHYDE, SODIUM SALT - LookChem. [Link]

-

Electrophilic Reactivity of Sulfated Alcohols in the Context of Skin Sensitization | Chemical Research in Toxicology - ACS Publications. [Link]

-

Synthesis of a Cobalt Complex of a Sulfonated Binucleating Schiff Base Ligand - Journal of Interdisciplinary Undergraduate Research. [Link]

-

AN EFFICIENT SYNTHESIS OF this compound - Organic Preparations and Procedures International. [Link]

-

Electrophilic aromatic directing groups - Wikipedia. [Link]

-

The reaction of salicylaldehyde, aromatic amines, and elemental sulfur... - ResearchGate. [Link]

-

Comparing of 5-Nonylsalicylaldoxime and Salicylaldehyde Characterization Using Magnesium Salt Formylation Process - ResearchGate. [Link]

-

5-SULFOSALICYLALDEHYDE, SODIUM SALT | Cas 16856-04-5 - lookchem. [Link]

-

Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - Semantic Scholar. [Link]

-

Sulfonate Esters - Periodic Chemistry. [Link]

-

Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PMC - NIH. [Link]

-

The synthesis of Schiff bases of salicylaldehyde - ResearchGate. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

in the reaction of aldehydes with NaHSO3 why will sulphur's lone pair act as nucleophile instead of O- - Chemistry Stack Exchange. [Link]

-

Reactions of Amines - Chemistry LibreTexts. [Link]

-

Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method - Scholars Middle East Publishers. [Link]

-

Optimization of reaction parameters for 5,5'-methylenebis (salicylaldehyde) synthesis using sonochemical approach - Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

-

The Utility of Sulfonate Salts in Drug Development | Request PDF - ResearchGate. [Link]

-

Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. knowledge.e.southern.edu [knowledge.e.southern.edu]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Role of the Sulfonate Group in 5-Sulfosalicylaldehyde Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Core Directive: Unveiling the Significance of the Sulfonate Group

5-Sulfosalicylaldehyde sodium salt, also known as sodium 3-formyl-4-hydroxybenzenesulfonate, is a trifunctional compound that has become a valuable reagent in chemical and biochemical research.[1] Its utility is largely defined by the presence of a sodium sulfonate group, which imparts high water solubility.[1] This guide will delve into the multifaceted influence of this sulfonate group, exploring how it dictates the molecule's properties and applications.

Scientific Integrity & Logic: A Trifecta of Expertise, Trustworthiness, and Authoritative Grounding

Expertise & Experience: The Causality Behind Experimental Choices

The sulfonate group is not merely a solubilizing agent; it is an active participant in the chemical behavior of this compound. Its strong acidic nature influences the reactivity of the entire molecule.[2] Understanding this is key to its effective use in synthesis and analysis.

2.1.1. Enhanced Aqueous Solubility

The primary and most significant contribution of the sulfonate group is the impartation of high water solubility.[1][2] This property is crucial for its use in aqueous and biological systems, allowing for the creation of water-soluble versions of otherwise insoluble complexes.[1] This facilitates a broader range of solvent choices, enhancing the versatility of synthesis and expanding potential applications.[3]

2.1.2. Precursor for Schiff Base Ligands

This compound is a cornerstone reagent for synthesizing Schiff base ligands.[1] These ligands are exceptional chelating agents that form stable, water-soluble complexes with a wide array of metal ions.[1] The aldehyde group readily reacts with primary amines and hydroxylamines to form these Schiff bases, a reaction that is fundamental to its application in creating more complex molecules.[1]

Trustworthiness: A Self-Validating System in Protocols

The predictable reactivity of this compound makes it a reliable component in various experimental protocols.

2.2.1. Coordination with Transition Metals

The compound and its Schiff base derivatives readily form complexes with a variety of transition metals, including cobalt, manganese, iron, zinc, and gallium.[1] The coordination of the aldehyde and hydroxyl groups to the metal center is a key feature of these complexes.[1] The resulting water-soluble complexes are investigated for their potential in catalysis and as insulin-enhancing agents.[1]

2.2.2. Applications in Biochemical Analysis

The reaction of the aldehyde group with amines and hydroxylamines produces vividly colored products.[1] This chromogenic reaction makes it a valuable reagent for the spectrophotometric quantification of these compounds in biochemical analysis.[1]

Authoritative Grounding & Comprehensive References

The information presented here is supported by established chemical principles and documented research. For further details, please consult the comprehensive reference list at the end of this guide.

Visualization & Formatting: Bringing Clarity to Complex Concepts

Data Presentation

Table 1: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 16856-04-5 | [1][2][4][5][6][7][8] |

| Molecular Formula | C₇H₅NaO₅S | [2][5][6][8] |

| Molecular Weight | 224.17 g/mol | [1][5] |

| Physical Form | Cream solid | [7] |

| Purity | 95% - 97% | [2][7][8] |

| Storage Temperature | Room temperature | [7] |

Experimental Protocols

Protocol: Synthesis of a Schiff Base Ligand

This protocol outlines the general procedure for the synthesis of a Schiff base from this compound and a primary amine.

-

Dissolution: Dissolve this compound in an appropriate aqueous solvent.

-

Addition of Amine: Add a stoichiometric amount of the desired primary amine to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can often be monitored by a visible color change.

-

Isolation: The resulting Schiff base can be isolated through precipitation and filtration, followed by washing with a suitable solvent like ethanol and ether.[3]

Caption: A generalized workflow for the synthesis of a Schiff base using this compound.

Mandatory Visualization

Diagram: The Central Role of the Sulfonate Group

Caption: The sulfonate group is the cornerstone of this compound's utility, dictating its properties and enabling its diverse applications.

References

-

Journal of Interdisciplinary Undergraduate Research. (2007). Synthesis of a Cobalt Complex of a Sulfonated Binucleating Schiff Base Ligand. Retrieved from [Link]

-

Coordination Chemistry Reviews. (n.d.). COORDINATION COMPOUNDS OF 3d-METALS 5-SULFOSALICYLATES. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-sulfosalicylaldehyde, sodium salt | CAS#:16856-04-5. Retrieved from [Link]

-

International Journal of Recent Scientific Research. (2018). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. Retrieved from [Link]

-

Semantic Scholar. (2022). Synthesis, characterisation of schiff bases generated from salicylaldehyde with certain amino acids using a new established technique. Retrieved from [Link]

-

Molecules. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Retrieved from [Link]

-

LookChem. (n.d.). 5-SULFOSALICYLALDEHYDE, SODIUM SALT. Retrieved from [Link]

-

Organic Preparations and Procedures International. (n.d.). AN EFFICIENT SYNTHESIS OF this compound. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 16856-04-5: 5-SULFOSALICYLALDEHYDE, SODIUM SALT [cymitquimica.com]

- 3. knowledge.e.southern.edu [knowledge.e.southern.edu]

- 4. 5-SULFOSALICYLALDEHYDE, SODIUM SALT | 16856-04-5 [chemicalbook.com]

- 5. This compound | C7H5NaO5S | CID 23669172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-sulfosalicylaldehyde, sodium salt | CAS#:16856-04-5 | Chemsrc [chemsrc.com]

- 7. This compound | 16856-04-5 [sigmaaldrich.com]

- 8. 5-SULFOSALICYLALDEHYDE, SODIUM SALT | CymitQuimica [cymitquimica.com]

A Senior Application Scientist's Guide to 5-Sulfosalicylaldehyde Sodium Salt in Coordination Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Welcome to a foundational guide on 5-Sulfosalicylaldehyde sodium salt (5-SSA-Na), a remarkably versatile precursor in coordination chemistry. This document provides an in-depth exploration of its core properties, practical synthetic methodologies for creating metal complexes, and the essential characterization techniques required for structural elucidation. Moving beyond mere procedural steps, this guide explains the underlying chemical principles, offering field-proven insights to empower both newcomers and experienced researchers. We will delve into specific, reproducible protocols, interpret analytical data, and highlight the significance of this compound in developing novel materials and potential therapeutic agents.

Introduction: Why this compound is a Privileged Building Block

This compound, systematically named sodium 3-formyl-4-hydroxybenzenesulfonate, is a trifunctional aromatic compound that has become a staple in synthetic coordination chemistry.[1] Its value stems from a unique combination of features within a single, stable molecule:

-

An Aldehyde Group (-CHO): Serves as a reactive handle for forming Schiff bases—compounds containing a carbon-nitrogen double bond (imine)—through condensation with primary amines.[1] This reaction is a cornerstone of its utility, allowing for the creation of a vast library of multidentate ligands.[1][2][3]

-

A Phenolic Hydroxyl Group (-OH): Positioned ortho to the aldehyde, this group readily deprotonates to form a stable five- or six-membered chelate ring with a metal ion, a highly favorable arrangement in coordination chemistry.

-

A Sodium Sulfonate Group (-SO₃Na): This group imparts high water solubility to both the ligand and its resulting metal complexes.[1] This property is invaluable for studying complex formation in aqueous media and for applications in biological systems where solubility is paramount.[1][4]

The synergy of these three groups makes 5-SSA-Na an exceptional building block for designing water-soluble metal complexes with tailored electronic, magnetic, and catalytic properties.[1][4]

Core Physicochemical Properties

A clear understanding of the starting material is critical for reproducible success.

| Property | Value | Source |

| CAS Number | 16856-04-5 | [1][5][6] |

| Molecular Formula | C₇H₅NaO₅S | [5][6][7] |

| Molecular Weight | 224.17 g/mol | [1][7] |

| Appearance | Cream to light yellow solid | [8] |

| Solubility | High solubility in water; soluble in DMSO | [1][4] |

| Storage | Room temperature, under nitrogen | [8] |

The Art of Ligand Design: From Aldehyde to Schiff Base

The most common and powerful application of 5-SSA-Na is as a precursor to Schiff base ligands. The reaction involves the condensation of the aldehyde with a primary amine, creating an imine linkage. This modular approach allows for the systematic variation of the ligand's steric and electronic properties by simply choosing a different amine.

Diagram: General Schiff Base Condensation

The following diagram illustrates the fundamental reaction pathway.

Caption: Schiff base formation via condensation of 5-SSA-Na and a primary amine.

Experimental Protocols: Synthesizing Metal Complexes

Trustworthy protocols are the bedrock of scientific progress. Here, we detail a proven method for synthesizing a water-soluble cobalt(II) Schiff base complex. This protocol is designed to be a self-validating system, where successful synthesis can be confirmed through the characterization methods outlined in the next section.

Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[9] Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals within a fume hood.

Protocol: Synthesis of a Water-Soluble Cobalt(II) Bis-Salphen Complex

This procedure is adapted from established methods for creating binucleating Schiff base ligands and their metal complexes, modified for enhanced water solubility using 5-SSA-Na.[4]

Objective: To synthesize a cobalt(II) complex from a Schiff base ligand derived from this compound and 1,2,4,5-benzenetetramine.

Materials:

-

This compound (5-SSA-Na)

-

1,2,4,5-Benzenetetramine tetrahydrochloride

-

Cobalt(II) acetate tetrahydrate

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Diethyl ether

Procedure:

-

Ligand Synthesis:

-

In a round-bottom flask, combine 5-sulfosalicylaldehyde (1.20 g, 5.35 mmol), 1,2,4,5-benzenetetramine tetrahydrochloride (0.38 g, 1.34 mmol), and sodium hydroxide (0.054 g, 1.34 mmol).[4]

-

Add sufficient DMSO to dissolve the reactants and reflux the solution overnight with stirring. This step facilitates the formation of the Schiff base ligand.[4]

-

-

Complexation:

-

Isolation and Purification:

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product sequentially with ethanol and diethyl ether to remove unreacted starting materials and solvent residues.[4]

-

Air-dry the final complex.

-

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of a Cobalt(II) Schiff base complex.

Characterization: Validating Your Synthesis

Characterization is not merely a final step but an integral part of the synthesis, confirming the identity and purity of the prepared complex. Each technique provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful first-line tool to confirm the formation of the Schiff base and its coordination to the metal center.

-

Causality: The condensation of the aldehyde and amine results in the disappearance of the C=O stretch (from the aldehyde, typically ~1650-1700 cm⁻¹) and the N-H bends (from the amine) and the appearance of a new, strong C=N (imine) stretching band around 1600-1640 cm⁻¹.

-

Coordination Evidence: Upon complexation, the C=N band often shifts to a lower frequency (wavenumber), indicating that the nitrogen atom's electron density is being donated to the metal ion, weakening the C=N bond. A shift in the phenolic C-O stretch also confirms coordination through the oxygen atom.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are sensitive to the coordination environment of the metal ion.

-

Ligand Transitions: The Schiff base ligand will exhibit intense π→π* and n→π* transitions, typically in the UV region.

-

d-d Transitions: For transition metal complexes (like Co(II)), new, weaker absorption bands will appear in the visible region.[4] These correspond to d-d electronic transitions of the metal ion. The position and intensity of these bands are diagnostic of the coordination geometry (e.g., tetrahedral vs. octahedral) of the metal center.

Diagram: The Logic of Spectroscopic Characterization

Caption: Relationship between analytical techniques and the structural information they provide.

Further Advanced Characterization

For drug development and materials science applications, more detailed structural information is often required:

-

Elemental Analysis (CHN/S): Confirms the empirical formula of the complex, providing evidence of its purity.

-

X-ray Crystallography: Provides unambiguous, high-resolution 3D structural data, including precise bond lengths and angles, confirming the coordination mode and overall molecular geometry. This is the gold standard for structural elucidation.

Applications and Future Directions

The versatility of 5-SSA-Na as a precursor has led to the development of metal complexes with a wide range of applications:

-

Catalysis: Water-soluble metal complexes can act as catalysts in aqueous reaction media, aligning with the principles of green chemistry.[4]

-

Biochemical Analysis: The reaction of the aldehyde group to form colored products makes it a useful reagent for the spectrophotometric quantification of amines.[1][9]

-

Therapeutic Agents: Metal complexes have gained enormous attention for their therapeutic potential, including as anti-tumor, antibacterial, and antifungal agents.[4][10] The enhanced water solubility imparted by the sulfonate group is particularly advantageous for drug delivery and bioavailability.[4]

-

Materials Science: 5-SSA-Na is a valuable building block for creating advanced materials like Metal-Organic Frameworks (MOFs) and coordination polymers with unique structural and functional properties.[1]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in coordination chemistry. Its unique trifunctional structure provides a reliable and highly adaptable platform for constructing a vast array of water-soluble metal complexes. By understanding the fundamental principles of its reactivity and applying rigorous, validated experimental and characterization protocols, researchers can unlock its full potential in catalysis, medicine, and materials science. This guide serves as a starting point, providing the foundational knowledge and practical insights necessary to confidently incorporate this powerful building block into your research endeavors.

References

-

Synthesis of a Cobalt Complex of a Sulfonated Binucleating Schiff Base Ligand. (2007). Journal of Interdisciplinary Undergraduate Research. Available at: [Link]

-

5-sulfosalicylaldehyde, sodium salt | CAS#:16856-04-5 | Chemsrc. Available at: [Link]

-

Cas 16856-04-5, 5-SULFOSALICYLALDEHYDE, SODIUM SALT | lookchem. Available at: [Link]

-

Banks, C. V., & Singh, R. S. (1960). COMPOSITION AND STABILITY OF SOME METAL-5-SULPHOSALICYLATE COMPLEXES. J. Inorg. & Nuclear Chem. Available at: [Link]

-

Koksharova, T. V., et al. (2024). COORDINATION COMPOUNDS OF 3d-METALS 5-SULFOSALICYLATES. Visnik Odes'kogo Nacional'nogo Universitetu. Himiâ. Available at: [Link]

-

Koksharova, T. V., Kurando, S. V., & Stoyanova, I. V. (2013). Coordination Compounds of 3d-Metal 5-Sulfosalicylates with Thiosemicarbazide. Russian Journal of General Chemistry. Available at: [Link]

-

Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. (2016). IOSR Journal of Applied Chemistry. Available at: [Link]

-

Koksharova, T. V., et al. (2024). COORDINATION COMPOUNDS OF 3d-METALS 5-SULFOSALICYLATES. ResearchGate. Available at: [Link]

-

Rao, V. K., Reddy, S. S., & Basavaiah, K. (2015). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research. Available at: [Link]

-

Marzotto, A., et al. (2005). Synthesis, molecular structure and reactivity of sodium 5-sulfosalicylate dihydrate and sodium[triaqua(5-sulfosalicylato)copper(II)] 2 hemihydrate. ResearchGate. Available at: [Link]

-

Blyth, K. M., et al. (2005). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Semantic Scholar. Available at: [Link]

-

Saxena, A. (2014). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. Available at: [Link]

-

This compound - PubChem. Available at: [Link]

-

Kratky, M., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. PubMed. Available at: [Link]

-

Kirker, G. W. (1979). AN EFFICIENT SYNTHESIS OF this compound. Organic Preparations and Procedures International. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. recentscientific.com [recentscientific.com]

- 3. primescholars.com [primescholars.com]

- 4. knowledge.e.southern.edu [knowledge.e.southern.edu]

- 5. 5-SULFOSALICYLALDEHYDE, SODIUM SALT | CymitQuimica [cymitquimica.com]

- 6. 5-sulfosalicylaldehyde, sodium salt | CAS#:16856-04-5 | Chemsrc [chemsrc.com]

- 7. This compound | C7H5NaO5S | CID 23669172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-SULFOSALICYLALDEHYDE, SODIUM SALT CAS#: 16856-04-5 [amp.chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 5-Sulfosalicylaldehyde Sodium Salt: Unveiling Molecular Structure and Purity

This technical guide provides an in-depth analysis of the spectroscopic data of 5-Sulfosalicylaldehyde sodium salt (CAS 16856-04-5), a key building block in coordination chemistry and materials science.[1] Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this versatile compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings of these techniques, provide detailed experimental protocols, and interpret the resulting spectral data, offering a comprehensive resource for the characterization of this important chemical entity.

Introduction: The Versatile Building Block

This compound, systematically named sodium 3-formyl-4-hydroxybenzenesulfonate, is a trifunctional aromatic compound featuring an aldehyde, a hydroxyl, and a sulfonate group.[1][2] This unique combination of functional groups imparts high water solubility and a rich chemical reactivity, making it an invaluable precursor in the synthesis of Schiff base ligands, metal-organic frameworks (MOFs), and various pharmaceutical intermediates.[1] Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and to understand its behavior in subsequent chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its intricate structure.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule. The expected spectrum of this compound will feature seven distinct signals corresponding to the seven carbon atoms in its structure.

Key Insights from ¹³C NMR:

The electron-withdrawing effects of the aldehyde, hydroxyl, and sulfonate groups significantly influence the chemical shifts of the aromatic carbons, causing them to resonate at different positions. A published ¹³C NMR spectrum for this compound reports the following chemical shifts.

| Chemical Shift (ppm) | Tentative Assignment | Rationale |

| 198.5 | C=O (Aldehyde) | The carbonyl carbon of an aldehyde typically resonates in this downfield region. |

| 163.2 | C-OH | The carbon atom attached to the hydroxyl group is significantly deshielded. |

| 136.3 | C-SO₃⁻ | The carbon atom bearing the sulfonate group. |

| 135.4 | C-CHO | The carbon atom to which the aldehyde group is attached. |

| 131.8 | Aromatic CH | Aromatic carbon atom. |

| 121.3 | Aromatic CH | Aromatic carbon atom. |

| 118.9 | Aromatic CH | Aromatic carbon atom. |

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

The water solubility of this compound dictates the choice of solvent for NMR analysis. Deuterated water (D₂O) is the most appropriate solvent.

-

Sample Preparation: Dissolve approximately 20-30 mg of the compound in 0.6-0.7 mL of D₂O. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Solvent Signal: The residual HDO signal in D₂O can be used for referencing the spectrum (typically around 4.79 ppm for ¹H, which can be used to calibrate the ¹³C spectrum).

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially the quaternary carbons.

-

Number of Scans (ns): A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.

-

¹H NMR Spectroscopy: Probing the Proton Environment

Expected ¹H NMR Spectral Features:

-

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm.

-

Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns due to spin-spin coupling. Their chemical shifts will be influenced by the electronic effects of the substituents. The proton adjacent to the sulfonate group is expected to be the most downfield of the aromatic protons.[3]

-

Hydroxyl Proton (-OH): In D₂O, the hydroxyl proton will readily exchange with deuterium and will likely not be observed in the ¹H NMR spectrum.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

-

Sample Preparation: Prepare a 5-10 mg/mL solution of the compound in D₂O.

-

Internal Standard: While the residual solvent peak can be used for referencing, an internal standard like Tiers' salt (sodium 2,2-dimethyl-2-silapentane-5-sulfonate), which has a sharp singlet at 0 ppm, can be added for precise chemical shift determination.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker instruments).

-

Solvent Suppression: If the residual HDO signal is intense and obscures other signals, a solvent suppression pulse sequence may be necessary.

-

Number of Scans: Typically, 16 to 64 scans are sufficient for a ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands:

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200-3600 (Broad) | O-H Stretch | Hydroxyl |

| ~3000-3100 | C-H Stretch | Aromatic |

| ~1700 | C=O Stretch | Aldehyde |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

| ~1030 | S=O Symmetric Stretch | Sulfonate |

Experimental Protocol: Acquiring the FTIR Spectrum

Due to the hygroscopic nature of the sodium salt, proper sample preparation is crucial to avoid interference from water absorption bands in the spectrum.[4][5]

-

Method 1: KBr Pellet Technique

-

Drying: Thoroughly dry both the sample and spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed moisture.

-

Grinding: In a dry environment (e.g., under a heat lamp or in a glove box), grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pelletizing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first.[4]

-

-

Method 2: Attenuated Total Reflectance (ATR)

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply firm and even pressure to ensure good contact between the sample and the crystal.

-

Analysis: Acquire the spectrum. A background spectrum of the clean, empty ATR crystal should be recorded beforehand.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring and the carbonyl group in this compound are chromophores that absorb UV radiation.

Expected UV-Vis Absorption:

The UV-Vis spectrum of this compound in an aqueous solution is expected to exhibit absorption bands characteristic of substituted benzene rings and benzaldehydes. The primary absorptions are due to π → π* transitions within the aromatic system and n → π* transitions of the carbonyl group. For the parent compound, salicylaldehyde, UV absorption maxima have been reported, which can serve as a reference.[6] The sulfonate group, being an auxochrome, is expected to cause a slight shift in the absorption maxima. The exact position of the absorption maxima (λmax) can be influenced by the solvent and the pH of the solution.

Experimental Protocol: Acquiring the UV-Vis Spectrum

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, typically deionized water or a buffer solution. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

-

Procedure:

-

Blank Measurement: Fill a quartz cuvette with the pure solvent (the blank) and place it in the reference beam path. Fill another quartz cuvette with the sample solution and place it in the sample beam path.

-

Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

-